4-氨基-1-N-丙烯基-哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

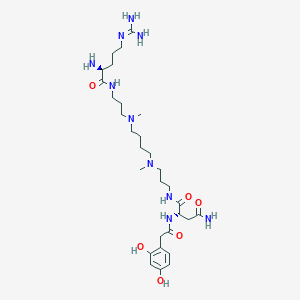

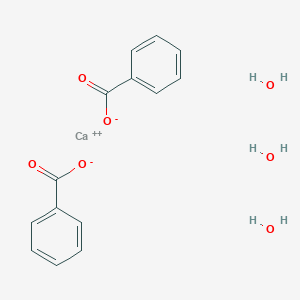

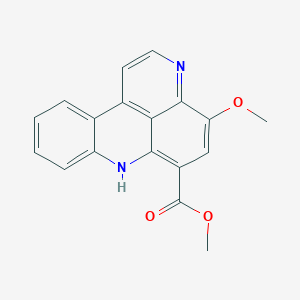

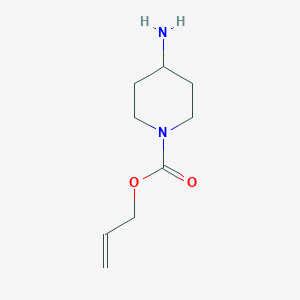

4-Amino-1-N-alloc-piperidine is a piperidine derivative, a class of organic compounds characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. Piperidine derivatives are significant due to their presence in various alkaloids and compounds relevant to medicinal chemistry.

Synthesis Analysis

- One-step synthesis methods for piperidine derivatives have been reported. For instance, a three-component condensation method was found effective for synthesizing substituted piperidine derivatives, showing moderate to excellent diastereoselectivities and yielding valuable synthetics (Shestopalov et al., 2002).

Molecular Structure Analysis

- Detailed molecular structure analyses using spectroscopic methods like FT-IR, FT-Raman, NMR, and computational methods like Density Functional Theory (DFT) have been conducted on similar piperidine compounds. These studies provide insights into optimized geometrical parameters, vibrational assignments, and molecular electrostatic potential energy surfaces (Janani et al., 2020).

Chemical Reactions and Properties

- Piperidine derivatives have been synthesized through various chemical reactions, including gold-catalyzed cyclization and chemoselective reduction, demonstrating broad substrate scope and excellent diastereoselectivities (Cui et al., 2009). These reactions indicate the versatility and adaptability of piperidine synthesis.

Physical Properties Analysis

- The physical properties of piperidine derivatives are often studied through crystallographic analyses. For example, the analysis of 4-piperidinecarboxylic acid monohydrate reveals a chair conformation for the piperidine ring, with significant hydrogen bonding interactions influencing the compound's physical properties (Delgado et al., 2001).

Chemical Properties Analysis

- The chemical properties of piperidine derivatives are closely linked to their molecular structures. Studies have shown that various functional groups can be introduced at different positions of the piperidine ring, affecting its reactivity and interaction with other molecules. This adaptability makes piperidine derivatives valuable in the development of pharmaceuticals and other chemical compounds (Zhang et al., 2019).

科学研究应用

分子结构和光谱学

研究分子结构和光谱学对于理解化合物的性质至关重要。例如,与4-氨基-1-N-丙烯基-哌啶相关的1-苄基-4-(N-Boc-氨基)哌啶化合物已经通过FT-IR、FT-Raman、UV-Vis和NMR等各种光谱技术进行了表征。这项研究提供了关于分子几何构型、振动分配和反应位点的见解,有助于开发针对特定蛋白靶点的抗癌活性(S. Janani et al., 2020)。

抗菌和抗真菌应用

合成和评估螺环哌啶-4-酮类化合物的抗分枝杆菌活性是另一个重要的应用领域。通过原子经济和立体选择性合成生成的这些化合物已经显示出在体外和体内对结核分枝杆菌的活性,表明了治疗结核病的潜力(R. Kumar et al., 2008)。

药物开发

在制药研究中,γ-氨基取代哌啶化合物已经开发为各种酶的有效和选择性抑制剂,展示了哌啶衍生物在药物设计中的多功能性。例如,特定的γ-氨基取代化合物已经显示出对二肽基肽酶II的高效性和选择性,突显了在管理与酶功能障碍相关疾病中的治疗应用潜力(K. Senten et al., 2004)。

检测和分析技术

基于4-氨基哌啶衍生物的可逆荧光探针的开发,用于检测生物系统中的氧化还原循环,展示了这些化合物在分析化学中的实用性。这些探针已成功应用于监测活细胞中氧化和还原物种之间的氧化还原循环,突显了它们在生物医学研究中的潜力(Jiamin Wang et al., 2016)。

绿色化学

从氨基酸合成哌啶的研究代表了朝着绿色化学迈出的一步,提供了一种更可持续和环保的方法来生产这一重要类化合物。这种方法不仅突显了氨基酸在合成哌啶酮中的多功能性,还强调了所得化合物的抗菌潜力(C. Soundarrajan et al., 2011)。

安全和危害

The safety data sheet for piperidine, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Piperidine derivatives, including 4-Amino-1-N-alloc-piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of these compounds in various medical applications, particularly in the field of oncology .

属性

IUPAC Name |

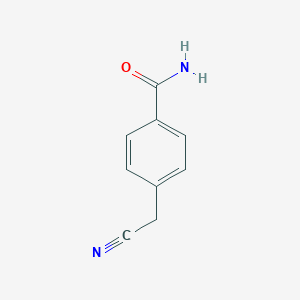

prop-2-enyl 4-aminopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLGRJGBMKOQDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373335 |

Source

|

| Record name | 4-Amino-1-N-alloc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-enyl 4-aminopiperidine-1-carboxylate | |

CAS RN |

358969-71-8 |

Source

|

| Record name | 4-Amino-1-N-alloc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。